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Compound of Interest

Compound Name: Mca-PLA-Nva-Dap(Dnp)-AR-NH2

Cat. No.: B12406276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 is a highly sensitive fluorogenic peptide substrate designed

for the continuous assay of Matrix Metalloproteinase (MMP) activity, with a particular specificity

for MMP-2 (Gelatinase A). The peptide incorporates a fluorescent donor, (7-methoxycoumarin-

4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). The principle of the assay

is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close

proximity of the Mca and Dnp residues allows for efficient quenching of the Mca fluorescence

by the Dnp group. Upon enzymatic cleavage of the peptide by an MMP, the Mca fluorophore is

spatially separated from the Dnp quencher, leading to a significant increase in fluorescence

intensity. This increase is directly proportional to the enzyme's activity and can be monitored in

real-time to determine enzyme kinetics and screen for inhibitors.

Photophysical and Kinetic Properties
The utility of Mca-PLA-Nva-Dap(Dnp)-AR-NH2 as a fluorogenic substrate is defined by the

photophysical properties of the Mca fluorophore and the kinetic parameters of its interaction

with specific MMPs.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12406276?utm_src=pdf-interest
https://www.benchchem.com/product/b12406276?utm_src=pdf-body
https://www.benchchem.com/product/b12406276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Excitation Wavelength (λex) 325 - 328 nm [1][2][3]

Emission Wavelength (λem) 393 - 420 nm [1][2][3][4]

Mca Molar Extinction

Coefficient (ε)
14,500 M⁻¹cm⁻¹ at 325 nm [5]

Mca Fluorescence Quantum

Yield (ΦF)
0.49 [5]

Dnp Absorption Maximum

(λabs)

363 nm (with a prominent

shoulder at 410 nm)
[5]

kcat/Km for MMP-2

(Gelatinase A)
6.3 x 10⁵ M⁻¹s⁻¹ [6]

kcat/Km for MMP-7 (Matrilysin) 1.7 x 10⁵ M⁻¹s⁻¹ [6]

FRET Mechanism
The quenching of the Mca fluorophore by the Dnp group occurs through FRET. This non-

radiative energy transfer is dependent on the spectral overlap between the emission spectrum

of the donor (Mca) and the absorption spectrum of the acceptor (Dnp), as well as the distance

between the two moieties.
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Caption: FRET mechanism of Mca-PLA-Nva-Dap(Dnp)-AR-NH2 cleavage.

Experimental Protocols
The following protocols provide a general framework for using Mca-PLA-Nva-Dap(Dnp)-AR-
NH2 to measure MMP activity and screen for inhibitors. These should be optimized for specific

experimental conditions.

Materials and Reagents
Mca-PLA-Nva-Dap(Dnp)-AR-NH2 substrate

Recombinant active MMP-2 (or other MMP of interest)

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5
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Substrate Solvent: Anhydrous DMSO

Inhibitor compound (if applicable)

96-well black microplates

Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm.

Preparation of Stock Solutions
Substrate Stock Solution (1 mM): Dissolve Mca-PLA-Nva-Dap(Dnp)-AR-NH2 in anhydrous

DMSO to a final concentration of 1 mg/mL, which corresponds to approximately 1 mM.[2]

Store this stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw

cycles.

Enzyme Stock Solution: Prepare a stock solution of the active MMP in Assay Buffer. The final

concentration will depend on the specific activity of the enzyme lot. Store in aliquots at

-80°C.

Inhibitor Stock Solution: Dissolve the inhibitor compound in a suitable solvent (e.g., DMSO)

to a high concentration (e.g., 10 mM).

Experimental Workflow for MMP Activity Assay
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Caption: General workflow for an MMP activity assay.
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Detailed Protocol for MMP Activity Assay
Prepare Working Solutions:

Substrate Working Solution: Dilute the 1 mM substrate stock solution in Assay Buffer to

the desired final concentration. A typical starting concentration is 10 µM.

Enzyme Working Solution: Thaw the enzyme stock solution on ice and dilute it to the

desired concentration in Assay Buffer just before use.

Assay Setup:

Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

Add 20 µL of the diluted enzyme solution to the appropriate wells.

For a negative control, add 20 µL of Assay Buffer instead of the enzyme solution.

For inhibitor screening, add the inhibitor at this stage and pre-incubate with the enzyme.

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the temperature to

equilibrate.

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the substrate working

solution to each well. The final volume in each well will be 90 µL.

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader

pre-set to 37°C. Measure the fluorescence intensity (Relative Fluorescence Units, RFU)

every minute for 30-60 minutes, using an excitation wavelength of ~328 nm and an emission

wavelength of ~420 nm.

Data Analysis:

Plot the RFU versus time for each well.

Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).
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The enzyme activity can be calculated by converting the V₀ to moles of substrate cleaved

per unit time, using a standard curve of the free Mca fluorophore if absolute quantification

is required.

Protocol for Inhibitor Screening
Follow the MMP activity assay protocol with the following modifications:

After adding the enzyme to the wells, add a small volume (e.g., 10 µL) of the inhibitor at

various concentrations.

Include a positive control (enzyme without inhibitor) and a vehicle control (enzyme with the

same concentration of the inhibitor's solvent).

Pre-incubate the enzyme and inhibitor for 30-60 minutes at 37°C to allow for their interaction

before adding the substrate.

Initiate the reaction and measure fluorescence as described above.

Data Analysis:

Calculate the percentage of inhibition for each inhibitor concentration relative to the

positive control.

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀

value.

Troubleshooting
High Background Fluorescence:

Check the purity of the reagents and water.

Ensure the substrate has not degraded due to light exposure or improper storage.

Low Signal:

Increase the enzyme or substrate concentration.
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Verify the activity of the enzyme.

Optimize the assay buffer conditions (pH, ionic strength).

Non-linear Reaction Progress Curves:

This may be due to substrate depletion, enzyme instability, or product inhibition. Use a

lower enzyme concentration or a shorter measurement time to ensure you are measuring

the initial velocity.

By following these guidelines and protocols, researchers can effectively utilize Mca-PLA-Nva-
Dap(Dnp)-AR-NH2 for the sensitive and continuous measurement of MMP activity, facilitating

enzyme characterization and the discovery of novel inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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